N-Methyl-2,4-dinitro-N-phenylaniline
CAS No.: 51226-44-9
Cat. No.: VC19633245
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51226-44-9 |
|---|---|
| Molecular Formula | C13H11N3O4 |
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | N-methyl-2,4-dinitro-N-phenylaniline |
| Standard InChI | InChI=1S/C13H11N3O4/c1-14(10-5-3-2-4-6-10)12-8-7-11(15(17)18)9-13(12)16(19)20/h2-9H,1H3 |
| Standard InChI Key | GRJOQWGGWXHXQQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Methyl-2,4-dinitro-N-phenylaniline consists of a central aniline moiety where the nitrogen atom is bonded to a methyl group and a phenyl ring. The aromatic ring is further substituted with two nitro groups at the 2- and 4-positions. The molecular structure is confirmed via X-ray crystallography, with a CCDC crystal structure entry (129383) revealing a planar aromatic system and intramolecular hydrogen bonding . The compound’s 3D conformation, accessible through PubChem’s interactive model, highlights steric interactions between the nitro groups and adjacent substituents .
Synonyms and Registry Data
The compound is interchangeably referred to as N-Methyl-2,4-dinitrodiphenylamine and NSC106503, with CAS registry numbers 51226-44-9 and EINECS 213-508-4 . Its IUPAC name, N-methyl-2,4-dinitro-N-phenylaniline, reflects the substitution pattern on the aniline nitrogen.
Structural Comparison to Analogues
Compared to its non-methylated analogue, 2,4-dinitrodiphenylamine (CAS 961-68-2), the addition of a methyl group in N-Methyl-2,4-dinitro-N-phenylaniline increases molecular weight by 14.09 g/mol and alters solubility and reactivity profiles . The methyl group induces steric hindrance, reducing rotational freedom around the N–Ph bond, as evidenced by crystallographic data .
Synthesis and Manufacturing
Nucleophilic Aromatic Substitution
A validated synthetic route involves the oxidative amination of nitrobenzenes. In a procedure adapted from Khutorianskiy et al., n-BuLi deprotonates aniline derivatives at -78°C in THF, followed by nucleophilic attack on a nitro-substituted benzene electrophile . For N-Methyl-2,4-dinitro-N-phenylaniline, methylamine or its lithium salt could serve as the nucleophile, though specific literature examples remain sparse.
Challenges in Functionalization
The electron-withdrawing nitro groups deactivate the aromatic ring, necessitating harsh conditions for substitution reactions. Successful synthesis often requires Lewis acid catalysts or high-temperature regimes, complicating yield optimization .
Purification and Characterization
Flash chromatography (e.g., petroleum ether/acetone gradients) isolates the compound as an orange solid, with purity verified via NMR and IR spectroscopy . Melting points (159–161°C) and chromatographic retention factors () provide additional quality control metrics .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | 159–161°C | |
| Boiling Point | 413.8±35.0°C (760 mmHg) | |
| Density | 1.4±0.1 g/cm³ | |
| Vapor Pressure | 0.0±1.0 mmHg (25°C) | |
| LogP (Octanol-Water) | 4.11 |
The high melting point and low vapor pressure indicate a stable crystalline solid at room temperature, suitable for non-volatile applications .
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1528 cm (asymmetric NO stretch) and 1347 cm (symmetric NO stretch) .
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NMR: Aromatic protons resonate at δ 7.27–8.32 ppm, with a broad singlet (δ 9.55 ppm) corresponding to the NH group .
Reactivity and Stability
Electrophilic Susceptibility
The electron-deficient aromatic ring resists further electrophilic substitution but undergoes reduction under catalytic hydrogenation (e.g., H/Pd-C) to yield corresponding diamino derivatives .
Incompatibilities
The compound decomposes in the presence of strong acids/bases, releasing toxic nitrogen oxides. Storage recommendations include inert atmospheres and avoidance of oxidizers .
Applications and Industrial Relevance
Organic Synthesis Intermediate
N-Methyl-2,4-dinitro-N-phenylaniline serves as a precursor to heterocyclic compounds, including benzimidazoles and triazines, via reductive cyclization .
Energetic Materials Research
Nitro groups impart explosive potential, though its stability profile limits direct use. Derivatives are explored as insensitive munition components .
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